molecular formula C23H23N5O2S B12137427 N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137427
M. Wt: 433.5 g/mol
InChI Key: NHWLDMBXYFUOOW-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a furan-2-ylmethyl group at position 4 and a pyridin-3-yl group at position 3. Its synthesis typically involves alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions, followed by functionalization of the triazole ring . The compound has been investigated for anti-exudative activity, showing promise in preclinical models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H23N5O2S/c1-3-17-8-4-7-16(2)21(17)25-20(29)15-31-23-27-26-22(18-9-5-11-24-13-18)28(23)14-19-10-6-12-30-19/h4-13H,3,14-15H2,1-2H3,(H,25,29)

InChI Key

NHWLDMBXYFUOOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Furan and Pyridine Rings: The furan and pyridine rings are introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with furan-2-carbaldehyde and 3-bromopyridine, respectively.

    Formation of the Sulfanyl Acetamide Linkage: The final step involves the reaction of the triazole intermediate with 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, hydrogenated furan derivatives.

    Substitution: Halogenated or alkylated aromatic derivatives.

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Properties
Research indicates that this compound exhibits promising anti-inflammatory effects. In silico studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses . The molecular docking studies have shown that the compound can effectively bind to the active site of 5-LOX, suggesting a mechanism for its anti-inflammatory activity.

2. Anticancer Activity
There is growing evidence supporting the anticancer potential of N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism may involve the modulation of key signaling pathways associated with cell growth and survival .

Applications in Agriculture

Beyond its medicinal applications, derivatives of 1,2,4-triazole compounds have been recognized for their agricultural benefits. These compounds can act as fungicides and herbicides, providing an effective means to manage plant diseases and enhance crop yields . The structural properties of this compound position it well for further exploration in agrochemical applications.

Case Studies

Case Study 1: Anti-inflammatory Efficacy
A study focused on the anti-inflammatory properties of similar triazole derivatives has shown significant reductions in inflammation markers in vitro. The results indicated that compounds with similar structural motifs to this compound could serve as lead compounds for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Potential
Another investigation assessed the anticancer effects of triazole derivatives on human cancer cell lines. The study revealed that certain modifications to the triazole structure enhanced cytotoxicity against breast and lung cancer cells. This suggests that this compound could be optimized for better therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The furan and pyridine rings may enhance the binding affinity and specificity of the compound, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, triazole core, or acetamide side chain. These modifications influence physicochemical properties, target affinity, and biological activity.

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Biological Activity (Dose) Key References
Target Compound 2-ethyl-6-methylphenyl; 4-(furan-2-ylmethyl); 5-(pyridin-3-yl) Anti-exudative (10 mg/kg)
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573931-40-5) 2,4-difluorophenyl; 4-ethyl; 5-(furan-2-yl) Not explicitly reported
N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (578720-61-3) 4-acetylamino phenyl; 4-ethyl; 5-(pyridin-2-yl) Antiproliferative (data not shown)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Varied phenyl substituents (e.g., Cl, OMe, NO₂, Et) Anti-exudative (10 mg/kg)
N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-chlorophenyl; naphthalen-1-yloxy Not reported

Physicochemical Properties

  • Solubility : The pyridin-3-yl group in the target compound increases polarity compared to purely aromatic substituents (e.g., naphthalenyloxy in 6m) .
  • Molecular Weight : The target compound (MW ≈ 450–460 g/mol) falls within the optimal range for oral bioavailability, whereas bulkier analogs (e.g., 6m, MW = 393.11 g/mol) may face absorption challenges .

Research Findings and Data Tables

Table 2: Anti-Exudative Activity of Selected Analogs (vs. Diclofenac Sodium)
Compound Edema Inhibition (%) Dose (mg/kg) Reference
Target Compound 85% 10
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-Cl-phenyl)acetamide 78% 10
Diclofenac Sodium 82% 8
Table 3: Spectroscopic Data Comparison
Compound IR (C=O stretch, cm⁻¹) HRMS [M+H]+ (Calculated) Reference
Target Compound ~1675–1680 ~450–460 (exact value not reported)
6m 1678 393.1118

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that indicates potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Value
Molecular Formula C25H26N4O2S
Molecular Weight 442.56 g/mol
IUPAC Name This compound

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, potentially modulating various signaling pathways associated with cell proliferation and apoptosis. The presence of the triazole and furan moieties suggests it may act as an enzyme inhibitor or receptor modulator, which is common among similar compounds in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles are known for their efficacy against various bacterial strains and fungi. Studies have shown that triazole-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's ability to inhibit certain cancer cell lines has also been investigated. In vitro studies have reported that similar triazole derivatives exhibit cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the activity of triazole derivatives found that one compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
  • Cytotoxicity Assessment : In another investigation, a series of Mannich bases showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like 5-fluorouracil. The most potent compounds had IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

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